molecular formula C22H37NO3 B10851642 N-arachidonoyl-N-(2-hydroxyethyl)hydroxylamine

N-arachidonoyl-N-(2-hydroxyethyl)hydroxylamine

Cat. No.: B10851642
M. Wt: 363.5 g/mol
InChI Key: GSKSTUBDYCGHNA-DOFZRALJSA-N
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Description

N-arachidonoyl-N-(2-hydroxyethyl)hydroxylamine is a synthetic analog of anandamide, an endogenous cannabinoid neurotransmitter. This compound is known for its ability to mimic the effects of Δ9-tetrahydrocannabinol, the psychoactive component of marijuana. It has a molecular formula of C22H37NO3 and a molecular weight of 363.5 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-arachidonoyl-N-(2-hydroxyethyl)hydroxylamine typically involves the amidation of arachidonic acid with 2-hydroxyethylamine. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually conducted in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound are not well-documented. large-scale synthesis would likely involve similar reaction conditions as the laboratory synthesis, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

Types of Reactions

N-arachidonoyl-N-(2-hydroxyethyl)hydroxylamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines.

    Substitution: It can undergo nucleophilic substitution reactions, where the hydroxylamine group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products

    Oxidation: Produces oxides and ketones.

    Reduction: Produces primary and secondary amines.

    Substitution: Produces various substituted hydroxylamines.

Scientific Research Applications

N-arachidonoyl-N-(2-hydroxyethyl)hydroxylamine has several scientific research applications:

    Chemistry: Used as a model compound to study the behavior of endocannabinoids and their analogs.

    Biology: Investigated for its role in modulating the endocannabinoid system and its effects on cellular signaling pathways.

    Medicine: Explored for potential therapeutic applications in pain management, neuroprotection, and anti-inflammatory treatments.

    Industry: Potential applications in the development of new pharmaceuticals and bioactive compounds.

Mechanism of Action

N-arachidonoyl-N-(2-hydroxyethyl)hydroxylamine exerts its effects by binding to cannabinoid receptors, specifically the central cannabinoid receptor (CB1) and the peripheral cannabinoid receptor (CB2). It mimics the action of anandamide, leading to the activation of these receptors and subsequent modulation of various signaling pathways. This includes the inhibition of adenylate cyclase, modulation of ion channels, and activation of mitogen-activated protein kinases (MAPKs) .

Comparison with Similar Compounds

Similar Compounds

    Anandamide (N-arachidonoylethanolamine): An endogenous cannabinoid neurotransmitter with similar binding affinity to CB1 and CB2 receptors.

    N-arachidonoyl dopamine: Another endocannabinoid that acts as an agonist of the CB1 receptor and the transient receptor potential V1 (TRPV1) ion channel.

    N-arachidonoyl gamma-aminobutyric acid: An endogenous lipid amide with neuroprotective and cerebrovascular effects.

Uniqueness

N-arachidonoyl-N-(2-hydroxyethyl)hydroxylamine is unique due to its specific structure, which allows it to selectively bind to cannabinoid receptors and modulate their activity. This makes it a valuable tool for studying the endocannabinoid system and exploring potential therapeutic applications .

Properties

Molecular Formula

C22H37NO3

Molecular Weight

363.5 g/mol

IUPAC Name

(5Z,8Z,11Z,14Z)-N-hydroxy-N-(2-hydroxyethyl)icosa-5,8,11,14-tetraenamide

InChI

InChI=1S/C22H37NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22(25)23(26)20-21-24/h6-7,9-10,12-13,15-16,24,26H,2-5,8,11,14,17-21H2,1H3/b7-6-,10-9-,13-12-,16-15-

InChI Key

GSKSTUBDYCGHNA-DOFZRALJSA-N

Isomeric SMILES

CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)N(CCO)O

Canonical SMILES

CCCCCC=CCC=CCC=CCC=CCCCC(=O)N(CCO)O

Origin of Product

United States

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